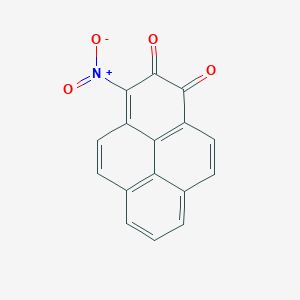

3-Nitropyrene-1,2-dione

Description

Structure

3D Structure

Properties

CAS No. |

80267-75-0 |

|---|---|

Molecular Formula |

C16H7NO4 |

Molecular Weight |

277.23 g/mol |

IUPAC Name |

3-nitropyrene-1,2-dione |

InChI |

InChI=1S/C16H7NO4/c18-15-11-7-5-9-3-1-2-8-4-6-10(13(11)12(8)9)14(16(15)19)17(20)21/h1-7H |

InChI Key |

ASOPMZJYPAYDHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=C(C(=O)C4=O)[N+](=O)[O-])C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 3-Nitropyrene-1,2-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of 3-Nitropyrene-1,2-dione is not a well-established process with readily available, standardized protocols. This guide presents a plausible, albeit hypothetical, synthetic pathway based on general principles of organic chemistry and available literature on the modification of pyrene and related polycyclic aromatic hydrocarbons (PAHs). The proposed methods require further research and optimization.

Introduction

This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon. The presence of both a nitro group and an ortho-dione functionality suggests potential applications in medicinal chemistry and materials science, owing to the diverse reactivity of these functional groups. This document outlines a potential synthetic strategy for this compound, addressing the key challenges of regioselective nitration and subsequent oxidation of the pyrene core.

Proposed Synthetic Pathway

A two-step synthetic approach is proposed for the synthesis of this compound from pyrene. The initial step involves the regioselective nitration of pyrene to yield 3-nitropyrene. The subsequent step is the oxidation of 3-nitropyrene to the desired 1,2-dione.

An In-Depth Technical Guide to the Chemical Properties of 1-Nitropyrene

A Note on the Target Compound: Initial searches for "3-Nitropyrene-1,2-dione" did not yield specific chemical properties, experimental protocols, or biological data. Due to the lack of available information on this specific dione, this guide will focus on the closely related and extensively studied compound, 1-Nitropyrene . 1-Nitropyrene is a prominent nitrated polycyclic aromatic hydrocarbon (nitro-PAH) and a significant component of diesel exhaust, making it a compound of high interest to researchers in environmental science and toxicology.

This guide provides a comprehensive overview of the chemical and physical properties of 1-Nitropyrene, details relevant experimental protocols, and visualizes key concepts as requested.

Chemical and Physical Properties

1-Nitropyrene is a yellow, crystalline solid that is a byproduct of combustion processes.[1] It is practically insoluble in water but soluble in organic solvents such as diethyl ether, acetone, ethanol, benzene, and toluene.[1]

Quantitative Data Summary

| Property | Value | Unit | Source |

| Molecular Formula | C₁₆H₉NO₂ | - | PubChem |

| Molecular Weight | 247.25 | g/mol | PubChem |

| Melting Point (Tfus) | Not specified | K | - |

| Boiling Point (Tboil) | 885.69 (Joback Calculated) | K | Cheméo |

| LogP (Octanol/Water Partition Coefficient) | 4.074 (Crippen Calculated) | - | Cheméo |

| Water Solubility (log10WS) | -6.58 (Crippen Calculated) | mol/L | Cheméo |

| Enthalpy of Fusion (ΔfusH°) | 40.27 (Joback Calculated) | kJ/mol | Cheméo |

| Enthalpy of Vaporization (ΔvapH°) | 87.65 (Joback Calculated) | kJ/mol | Cheméo |

| Critical Temperature (Tc) | Not specified | K | - |

| Critical Pressure (Pc) | 3210.04 (Joback Calculated) | kPa | Cheméo |

Experimental Protocols

Heterogeneous Nitration and Ozonation of Pyrene

The formation of nitropyrenes and other derivatives can occur through heterogeneous reactions on surfaces. A study investigated the oxidation of pyrene adsorbed on quartz filters exposed to NO₂, O₃, or a combination of both.

Methodology:

-

Sample Preparation: Pyrene is adsorbed onto a quartz filter.

-

Reactor: The experiment is conducted in a small-scale flow reactor.

-

Reactant Exposure: The filter is exposed to a controlled flow of NO₂, O₃, or a mixture of NO₂ and O₃ (which forms NO₃/N₂O₅).

-

Product Identification: The resulting products are analyzed using a combination of:

-

Gas Chromatography with Mass Spectrometry (GC-MS), with and without derivatization.

-

Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS).[2]

-

This experimental setup allows for the identification of a wide range of oxidation and nitration products, including ketones, diketones, aldehydes, hydroxylated derivatives, and carboxylic acids.[2]

Analysis of Nitro-PAHs in Diesel Exhaust Particulate

A method for the routine trace analysis of nitropolycyclic aromatic hydrocarbons (nitro-PAHs) in diesel exhaust particulate matter has been described.[3]

Methodology:

-

Extraction: Particle extracts from diesel exhaust are obtained.

-

Prefractionation: The extracts are prefractionated using silica high-pressure liquid chromatography (HPLC). The column used is a 4.6 mm ID x 25 cm column packed with 5 µm Supelcosil LC-Si, with isooctane as the mobile phase at a flow rate of 0.8 mL/min.[3]

-

Analysis: The appropriate fraction is then analyzed by capillary electron capture gas chromatography (GC) with on-column injection.[3]

-

GC Column: A 30 m x 0.32 mm ID fused silica capillary column with a chemically-bonded 0.25 µm SPB-5 silicone phase is used.[3]

-

Operating Conditions:

-

Detector Temperature: 325°C

-

Detector Purge Gas: Argon-methane (95:5, v/v) at 60 mL/min

-

Carrier Gas Head Pressure: 8.0 psi

-

Carrier Gas Flow Rate: 1.36 mL/min[3]

-

This method demonstrated good recovery rates for dinitropyrene isomers and was shown to be accurate for 1-nitropyrene determinations.[3]

Biological Activity and Safety

1-Nitropyrene is recognized as a carcinogenic agent and is one of the most abundant mononitroarenes found in ambient air, with diesel exhaust being a principal source.[1][4] The primary route of potential human exposure is through inhalation.[1] It is reasonably anticipated to be a human carcinogen.[1] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[1]

Studies in Fischer 344 rats have shown that the route of excretion of inhaled 1-nitropyrene depends on its physical form. When coated on gallium oxide particles, the majority of radioactivity was excreted in the feces, whereas as a homogeneous aerosol, it was primarily excreted in the urine.[1]

References

Unraveling the Biological Activity of 3-Nitropyrene-1,2-dione: A Technical Guide for Researchers

An In-depth Examination of a Novel Nitrated Polycyclic Aromatic Hydrocarbon Derivative

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental contaminants known for their mutagenic and carcinogenic properties. While the biological activities of many nitropyrenes have been extensively studied, specific data on 3-Nitropyrene-1,2-dione remains scarce. This technical guide synthesizes the existing knowledge on related compounds to provide a predictive framework for understanding the potential biological effects of this compound. The primary mechanisms of toxicity for related compounds involve metabolic activation to reactive intermediates that can induce oxidative stress and form DNA adducts, leading to genotoxicity and cytotoxicity.

Introduction to Nitropyrenes and Pyrene Quinones

Pyrene, a polycyclic aromatic hydrocarbon, and its nitrated derivatives are products of incomplete combustion and are prevalent in the environment, particularly in diesel exhaust. The addition of a nitro group to the pyrene structure can significantly enhance its biological activity. Furthermore, the presence of a dione (quinone) functionality suggests a potential for redox cycling and the generation of reactive oxygen species (ROS).

Predicted Biological Activity of this compound

Based on the activities of analogous compounds, this compound is anticipated to exhibit significant biological effects, primarily cytotoxicity and genotoxicity.

Cytotoxicity

The cytotoxicity of pyrene quinones is often linked to their ability to undergo redox cycling, leading to the production of superoxide anions and other ROS. This can overwhelm cellular antioxidant defenses, causing damage to lipids, proteins, and DNA, ultimately triggering cell death pathways.

Table 1: Cytotoxicity Data for Related Pyrene Quinones

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Benzo[a]pyrene-7,8-dione | Human Mammary Epithelial Cells (MCF-10A) | Electron Paramagnetic Resonance (EPR) | Superoxide Radical Formation | Increased superoxide formation | [1] |

| Benzo[a]pyrene-7,8-dione | Rat Hepatocytes | Agarose Gel Electrophoresis | DNA Fragmentation | Extensive DNA fragmentation observed | [2] |

Genotoxicity

The genotoxicity of nitropyrenes and their metabolites is a major concern. This can occur through two primary mechanisms:

-

DNA Adduct Formation: Metabolic activation can lead to reactive intermediates that covalently bind to DNA, forming adducts. These adducts can distort the DNA helix, leading to mutations during DNA replication. Quinones are known to be potent genotoxic agents that can form DNA adducts.[3]

-

Oxidative DNA Damage: The generation of ROS can lead to oxidative damage to DNA bases, such as the formation of 8-oxo-2'-deoxyguanosine (8-oxodG), and can also cause single and double-strand breaks in the DNA backbone.

Table 2: Genotoxicity Data for Related Compounds

| Compound | System | Assay | Endpoint | Result | Reference |

| Benzo[a]pyrene-7,8-dione | Rat Hepatocyte DNA | [3H]-labeling | Covalent DNA Adducts | 30 ± 17 adducts/106 base pairs | [2] |

| Benzo[a]pyrene-7,8-dione | Supercoiled φX174 DNA | Agarose Gel Electrophoresis | DNA Strand Scission | Concentration-dependent strand scission | [2] |

| Benzo[a]pyrene | Human Hepatocellular Carcinoma (HepG-2) | Comet Assay | % Tail DNA | Significant increase in DNA damage | [4] |

Predicted Mechanism of Action

The biological activity of this compound is likely initiated by metabolic activation, followed by the induction of oxidative stress and interaction with cellular macromolecules.

Metabolic Activation

Nitropyrenes and PAHs are typically metabolized by cytochrome P450 (CYP) enzymes and aldo-keto reductases (AKRs).

-

Nitroreduction: The nitro group can be reduced by cytosolic nitroreductases to form reactive N-hydroxy arylamines, which can then be further activated to form DNA adducts.

-

Ring Oxidation: The pyrene ring system can be oxidized by CYP enzymes to form epoxides, phenols, and diones (quinones). The presence of the dione functionality in this compound suggests it may be a direct-acting agent or a metabolite of other nitropyrenes.

Oxidative Stress and Cellular Response

The quinone structure of this compound strongly suggests the potential for redox cycling, a process where the quinone is reduced to a semiquinone radical by enzymes such as NADPH-cytochrome P450 reductase. This semiquinone can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide radical. This cycle can repeat, leading to a continuous production of ROS and the induction of oxidative stress.

Cellular defense mechanisms against oxidative stress include the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.

Experimental Protocols

The following are generalized protocols for key experiments to assess the biological activity of a compound like this compound, based on methods used for related substances.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., HepG2, A549) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Comet Assay (Alkaline Single Cell Gel Electrophoresis)

-

Cell Treatment: Expose cells to the test compound for a defined period.

-

Cell Embedding: Mix treated cells with low melting point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse slides in lysis buffer to remove cell membranes and proteins.

-

DNA Unwinding: Place slides in an electrophoresis tank with alkaline buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to separate the fragmented DNA from the nucleus.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Image Analysis: Quantify the extent of DNA damage by measuring the percentage of DNA in the comet tail.[4]

DNA Adduct Analysis by LC-MS/MS

-

DNA Isolation: Expose cells or animals to the test compound and isolate genomic DNA.

-

DNA Hydrolysis: Enzymatically digest the DNA to individual deoxynucleosides.

-

LC Separation: Separate the deoxynucleosides using reverse-phase liquid chromatography.

-

MS/MS Detection: Detect and quantify the specific DNA adducts using tandem mass spectrometry.[5] Isotope-labeled internal standards are often used for accurate quantification.

Conclusion and Future Directions

While direct experimental evidence is lacking for this compound, the available data on related nitropyrenes and pyrene quinones strongly suggest that it is likely to be a cytotoxic and genotoxic compound. Its biological activity is predicted to be driven by metabolic activation, the generation of reactive oxygen species through redox cycling, and the formation of DNA adducts.

Future research should focus on the synthesis of this compound and its systematic evaluation using the experimental protocols outlined in this guide. Key areas of investigation should include:

-

Determining its cytotoxic potency (IC50 values) in a panel of relevant human cell lines.

-

Quantifying its genotoxic potential through Comet assays and micronucleus formation assays.

-

Identifying and quantifying the specific DNA adducts formed upon exposure.

-

Elucidating the specific metabolic pathways involved in its activation and detoxification.

-

Investigating its effect on key cellular signaling pathways, such as the Nrf2-mediated antioxidant response and DNA damage response pathways.

Such studies are crucial for a comprehensive risk assessment of this and other novel nitrated polycyclic aromatic hydrocarbons.

References

- 1. researchgate.net [researchgate.net]

- 2. Disposition and biological activity of benzo[a]pyrene-7,8-dione. A genotoxic metabolite generated by dihydrodiol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Microplastics as benzo-a-pyrene carriers: genotoxicity assessment simulating human gastric digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

The Enigmatic Presence of 3-Nitropyrene-1,2-dione in the Environment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitropyrene-1,2-dione, a derivative of the ubiquitous environmental contaminant 1-nitropyrene, represents a potential but as yet unconfirmed environmental actor. While direct detection of this compound in environmental matrices has not been documented, its formation is a plausible outcome of the metabolic and environmental degradation of its parent compound, 1-nitropyrene. This technical guide synthesizes the current understanding of 1-nitropyrene's environmental occurrence and transformation, providing a foundational framework for investigating the potential presence and toxicological significance of its dione derivatives.

Environmental Occurrence of the Parent Compound: 1-Nitropyrene

1-Nitropyrene is a well-documented atmospheric pollutant, primarily formed during the incomplete combustion of organic materials. It is a significant component of diesel exhaust and is also found in airborne particulate matter, coal fly ash, and emissions from wood-burning stoves. Its presence has been reported in various environmental compartments, including urban air, river sediment, and even barn and road dust. The concentrations of 1-nitropyrene in environmental samples can vary widely depending on the proximity to emission sources and atmospheric conditions.

Table 1: Reported Concentrations of 1-Nitropyrene in Various Environmental Matrices

| Environmental Matrix | Location | Concentration Range | Reference |

| Airborne Particulate Matter | Various Urban Areas | pg/m³ to ng/m³ | |

| River Sediment | Japan | 25.2 µg/kg | |

| Road Dust | Farm Environment | 0.11 - 0.29 µg/kg | |

| Barn Dust | Farm Environment | 0.72 µg/kg |

Metabolic and Environmental Transformations: The Putative Formation of this compound

The environmental fate of 1-nitropyrene is dictated by metabolic processes in organisms and abiotic transformations in the environment. While the direct formation of this compound from 1-nitropyrene has not been experimentally verified, the degradation pathways of the parent compound, pyrene, provide a strong basis for its potential formation.

Bacterial degradation of pyrene is known to proceed through the formation of pyrene-4,5-dione. This process involves the initial oxidation to a dihydrodiol, followed by dehydrogenation to a diol, which can then be oxidized to the corresponding dione. It is therefore hypothesized that a similar pathway could lead to the formation of nitropyrene-diones from nitropyrenes.

Metabolism of 1-nitropyrene in mammals primarily involves nitroreduction and ring oxidation, leading to the formation of various hydroxylated metabolites, such as 3-hydroxy-1-nitropyrene, 6-hydroxy-1-nitropyrene, and 8-hydroxy-1-nitropyrene. The subsequent oxidation of a dihydroxylated nitropyrene metabolite could yield a dione. For instance, the oxidation of a hypothetical 1,2-dihydroxy-3-nitropyrene could lead to the formation of this compound.

Experimental Protocols for the Analysis of Nitropyrene Metabolites

The detection and quantification of nitropyrene derivatives in complex environmental and biological matrices require sophisticated analytical techniques. The following provides a general workflow based on methodologies used for known 1-nitropyrene metabolites, which could be adapted for the search for this compound.

1. Sample Collection and Preparation:

-

Air Samples: High-volume air samplers with glass or quartz fiber filters are used to collect airborne particulate matter.

-

Soil/Sediment/Dust Samples: Samples are collected, sieved to remove large debris, and freeze-dried.

-

Extraction: Soxhlet extraction with solvents like dichloromethane or toluene is commonly employed to extract organic compounds from the collected matrices.

2. Sample Cleanup and Fractionation:

-

The crude extract is concentrated and subjected to cleanup procedures to remove interfering compounds.

-

Gel permeation chromatography (GPC) and solid-phase extraction (SPE) with silica gel or alumina cartridges are frequently used for this purpose.

3. Analytical Detection and Quantification:

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with fluorescence or mass spectrometry (MS) detection is a powerful tool for separating and identifying nitropyrene metabolites.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also widely used for the analysis of nitrated polycyclic aromatic hydrocarbons. For non-volatile derivatives, derivatization may be necessary.

Conclusion and Future Directions

The environmental occurrence of this compound remains a compelling but unproven hypothesis. Based on the known metabolic and environmental degradation pathways of its parent compound, 1-nitropyrene, and the analogous transformations of pyrene, the formation of this dione is plausible. Future research should focus on:

-

Synthesis of an analytical standard: The chemical synthesis of this compound is a critical first step to enable its unambiguous identification and quantification in environmental samples.

-

Targeted analysis of environmental matrices: Utilizing the synthesized standard, comprehensive analyses of environmental samples from known 1-nitropyrene hotspots should be conducted.

-

In vitro and in vivo metabolism studies: Investigating the metabolism of 1-nitropyrene and its hydroxylated derivatives by various microorganisms and in animal models could provide direct evidence for the formation of dione products.

Elucidating the environmental presence and toxicological profile of this compound will contribute to a more complete understanding of the environmental risks associated with nitrated polycyclic aromatic hydrocarbons.

Mutagenicity of Dinitropyrenes: A Technical Guide

Executive Summary

Dinitropyrenes are a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) that exhibit potent mutagenic and carcinogenic properties.[1][2] Their genotoxicity is a significant concern due to their presence in diesel engine emissions and other combustion products.[1][3] This technical guide provides an in-depth overview of the mutagenicity of dinitropyrenes, detailing the underlying molecular mechanisms, experimental protocols for assessment, and quantitative data from key studies. The primary mechanism of their mutagenicity involves metabolic activation through nitroreduction to reactive intermediates that form covalent adducts with DNA, leading to mutations.[1][4][5]

Mechanism of Mutagenicity

The mutagenicity of dinitropyrenes is not direct; they require metabolic activation to exert their genotoxic effects. This activation process involves the reduction of one of the nitro groups to a series of reactive intermediates.

Metabolic Activation Pathway

The metabolic activation of dinitropyrenes primarily occurs through the following sequential steps:

-

Nitroreduction: One of the nitro groups is reduced to a nitroso intermediate.[1]

-

Further Reduction: The nitroso intermediate is further reduced to a reactive N-hydroxy arylamine.[1][4]

-

Esterification (O-acetylation): In bacterial systems and some mammalian cells, the N-hydroxy arylamine can be further activated by O-acetylation, forming a highly reactive N-acetoxy arylamine. This esterification step is critical for the high mutagenic potency of dinitropyrenes in certain bacterial strains.[5]

-

DNA Adduct Formation: The reactive intermediates, particularly the N-hydroxy arylamine and N-acetoxy arylamine, are electrophilic and readily react with nucleophilic sites on DNA bases, primarily the C8 position of guanine, to form stable DNA adducts.[4]

This metabolic activation can be catalyzed by various enzymes, including bacterial nitroreductases and mammalian enzymes like xanthine oxidase and cytosolic nitroreductases.[4] The addition of acetyl coenzyme A (AcCoA) can significantly increase the DNA binding of dinitropyrenes in the presence of cytosolic enzymes capable of N-acetylation.[4]

References

- 1. 1,6-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. The metabolic activation and DNA adducts of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and 1,8-dinitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

The Looming Threat of a Little-Studied Metabolite: A Technical Guide to the Anticipated Toxicity of 3-Nitropyrene-1,2-dione

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the predicted toxicological profile of 3-Nitropyrene-1,2-dione, a potential metabolite of the widespread environmental pollutant 1-nitropyrene. While direct toxicological data for this compound is not currently available in scientific literature, this document synthesizes the extensive research on its parent compound and related nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) to provide a comprehensive assessment of its likely hazards. This guide will explore the metabolic pathways leading to its formation, its anticipated mechanisms of toxicity, and the experimental protocols necessary for its future toxicological evaluation.

Introduction: The Pervasive Nature of Nitropyrenes

Nitropyrenes are a class of nitro-PAHs formed from the atmospheric reaction of pyrene with nitrogen oxides, primarily from diesel exhaust and other combustion sources. 1-Nitropyrene is one of the most abundant and well-studied of these compounds, classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), indicating it is probably carcinogenic to humans. The toxicity of 1-nitropyrene is not inherent but arises from its metabolic activation into reactive intermediates that can damage cellular macromolecules, including DNA.

Metabolic Activation: The Path to this compound

The biotransformation of 1-nitropyrene is a complex process involving both reductive and oxidative pathways. The formation of this compound is hypothesized to occur through a series of oxidative steps. Initially, cytochrome P450 enzymes can oxidize 1-nitropyrene to form various hydroxylated metabolites. Subsequent oxidation of these phenolic derivatives can lead to the formation of quinones.

Figure 1: Hypothesized metabolic pathway for the formation of this compound from 1-Nitropyrene.

Anticipated Toxicity Profile

Based on the known toxicology of 1-nitropyrene and other nitro-PAH quinones, this compound is expected to exhibit significant genotoxicity and cytotoxicity.

Genotoxicity

Nitro-PAHs and their metabolites are well-documented mutagens. The primary mechanism of their genotoxicity involves the formation of DNA adducts, which can lead to mutations and initiate carcinogenesis. The dione structure of this compound suggests it could be a potent electrophile, capable of readily reacting with nucleophilic sites on DNA bases. Furthermore, like other quinones, it may participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that can induce oxidative DNA damage.

Cytotoxicity

The cytotoxic effects of this compound are likely to be mediated by multiple mechanisms. The generation of ROS can lead to oxidative stress, damaging cellular lipids, proteins, and organelles. This can disrupt cellular function and trigger apoptotic or necrotic cell death pathways.

The following table summarizes the genotoxic and cytotoxic effects observed for the parent compound, 1-nitropyrene, which provides a basis for the anticipated toxicity of its dione metabolite.

| Compound | Test System | Endpoint | Concentration/Dose | Result | Reference |

| 1-Nitropyrene | Salmonella typhimurium TA98 | Mutagenicity | 1 µ g/plate | ~2000 revertants | (Paraphrased from multiple sources) |

| 1-Nitropyrene | Human lymphoblastoid cells | Micronucleus formation | 10 µM | Significant increase | (Paraphrased from multiple sources) |

| 1-Nitropyrene | Rat liver epithelial cells | DNA adduct formation | 50 µM | C8-dG adducts detected | (Paraphrased from multiple sources) |

| 1-Nitropyrene | Human lung carcinoma (A549) cells | Cytotoxicity (MTT assay) | 100 µM | ~50% reduction in viability | (Paraphrased from multiple sources) |

Probable Mechanisms of Toxicity: A Signaling Perspective

The toxicity of this compound is likely to be initiated by its interaction with cellular macromolecules and the subsequent activation of stress-response signaling pathways.

Figure 2: A potential signaling pathway for the toxicity of this compound.

Recommended Experimental Protocols for Toxicological Assessment

To definitively characterize the toxicity of this compound, a battery of in vitro and in vivo assays is recommended.

Genotoxicity Assays

-

Ames Test (Bacterial Reverse Mutation Assay): This is a standard initial screening test for mutagenicity.

-

Methodology: Salmonella typhimurium strains (e.g., TA98, TA100) with pre-existing mutations in the histidine operon are exposed to the test compound with and without a metabolic activation system (S9 mix). The number of revertant colonies that can grow on a histidine-deficient medium is counted.

-

-

In Vitro Micronucleus Test: This assay detects chromosomal damage.

-

Methodology: Cultured mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) are treated with the test compound. After an appropriate incubation period, the cells are harvested, and the frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division) is determined.

-

-

Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks.

-

Methodology: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.

-

Cytotoxicity Assays

-

MTT or WST-1 Assay: These colorimetric assays measure cell viability and proliferation.

-

Methodology: Cells are incubated with the test compound for a defined period. A tetrazolium salt (MTT or WST-1) is then added, which is converted to a colored formazan product by metabolically active cells. The amount of formazan is quantified spectrophotometrically and is directly proportional to the number of viable cells.

-

-

Lactate Dehydrogenase (LDH) Release Assay: This assay measures membrane integrity.

-

Methodology: The release of the cytosolic enzyme LDH into the culture medium is measured. LDH release is indicative of cell membrane damage and necrosis.

-

The following diagram illustrates a general experimental workflow for assessing the in vitro toxicity of a compound like this compound.

Figure 3: A generalized experimental workflow for in vitro toxicity testing.

Conclusion and Future Directions

While the direct toxicological assessment of this compound is yet to be undertaken, the available evidence strongly suggests that it is a metabolite of significant concern. Based on the well-established toxicity of its parent compound, 1-nitropyrene, and the known reactivity of quinone structures, this compound is anticipated to be a potent genotoxic and cytotoxic agent.

Future research should prioritize the chemical synthesis of this compound to enable its toxicological evaluation using the experimental protocols outlined in this guide. Furthermore, studies aimed at detecting this metabolite in biological systems following exposure to 1-nitropyrene are crucial to confirm its formation in vivo and to understand its contribution to the overall toxicity of this prevalent environmental pollutant. A thorough understanding of the toxicological profile of this compound is essential for a comprehensive risk assessment of nitropyrene exposure and for the development of strategies to mitigate its adverse health effects.

3-Nitropyrene-1,2-dione: An Undocumented Compound in Scientific Literature

Despite a comprehensive search of scientific databases and chemical supplier catalogs, detailed information regarding the discovery, isolation, and characterization of 3-Nitropyrene-1,2-dione remains elusive. While a Chemical Abstracts Service (CAS) number (80267-75-0) has been assigned to a compound described as "Pyrenedione, nitro-", which is presumed to be this compound, no associated peer-reviewed studies, experimental protocols, or quantitative data could be retrieved from prominent scientific databases such as PubChem, SciFinder, or Reaxys.

This absence of information in the public domain prevents the creation of an in-depth technical guide as requested. The core requirements of providing a summary of quantitative data, detailed experimental protocols, and visualizations of signaling pathways cannot be fulfilled due to the lack of foundational research on this specific molecule.

Chemical supplier listings confirm the commercial availability of a substance with the CAS number 80267-75-0, but these sources do not provide the requisite scientific details for a technical whitepaper aimed at researchers and drug development professionals.

It is possible that research on this compound exists in proprietary databases or has been conducted but not yet published. However, based on currently accessible scientific literature, no information is available to construct a detailed guide on its discovery and isolation. Further research would be required to synthesize, isolate, and characterize this compound to generate the data necessary for the requested technical document.

Theoretical Framework for the Investigation of 3-Nitropyrene-1,2-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitropyrene-1,2-dione represents a largely unexplored molecule within the class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). While direct experimental or theoretical studies on this specific compound are not available in current literature, its structural motifs—a pyrene core, a dione functionality, and a nitro group—suggest a high potential for significant biological activity and unique physicochemical properties. This technical guide outlines a comprehensive theoretical framework for the study of this compound, drawing upon established computational methodologies applied to analogous compounds such as nitropyrenes and benzo[a]pyrene-diones. The proposed research workflow aims to elucidate its electronic structure, predict its reactivity and spectral characteristics, and hypothesize its potential toxicological and pharmacological relevance. This document is intended to serve as a foundational resource for researchers initiating computational investigations into this and similar novel nitro-PAHs.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) and their nitrated derivatives are a class of compounds of significant environmental and toxicological concern. The addition of a nitro group to a PAH core can drastically alter its biological activity, often leading to increased mutagenicity and carcinogenicity. Similarly, the presence of a dione (quinone) functionality is known to impart redox activity, enabling the generation of reactive oxygen species (ROS) and subsequent cellular damage.

The compound this compound integrates these three key features: the four-ring system of pyrene, a reactive dione moiety, and a metabolism-activating nitro group. While extensive research exists on compounds like 1-nitropyrene and various benzo[a]pyrene-diones, this compound remains a novel target for theoretical exploration. This guide proposes a systematic computational approach to characterize this molecule and predict its behavior, providing a roadmap for future in silico and experimental studies.

Proposed Theoretical and Computational Methodologies

To thoroughly characterize this compound, a multi-faceted computational approach employing Density Functional Theory (DFT) is recommended. DFT has proven to be a robust method for studying the electronic structure and properties of PAHs and their derivatives.[1][2][3]

Geometry Optimization and Vibrational Analysis

The initial step involves determining the most stable three-dimensional conformation of the molecule.

-

Protocol:

-

The initial structure of this compound will be built using a molecular editor.

-

Geometry optimization will be performed using DFT, with the B3LYP functional and a 6-311G** basis set being a suitable starting point, as it has shown good agreement with experimental data for similar molecules.[2][3]

-

A vibrational frequency analysis will be conducted at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Key geometrical parameters (bond lengths, bond angles, dihedral angles) will be tabulated.

-

Electronic Properties and Reactivity Descriptors

Understanding the electronic landscape of the molecule is crucial for predicting its reactivity and stability.

-

Protocol:

-

From the optimized geometry, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated.

-

The HOMO-LUMO energy gap (ΔE) will be determined, which provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

-

Global reactivity descriptors such as chemical hardness (η), electronic chemical potential (μ), and electrophilicity index (ω) will be calculated from the HOMO and LUMO energies.

-

Molecular Electrostatic Potential (MEP) maps will be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

-

Spectral Predictions

Computational methods can predict various spectral properties, aiding in the experimental identification and characterization of the compound.

-

Protocol:

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations will be performed on the optimized structure to predict the electronic absorption spectrum, including the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

-

Infrared (IR) Spectroscopy: The vibrational frequencies and their intensities from the frequency analysis will be used to generate a theoretical IR spectrum. This can help identify characteristic vibrational modes, such as C=O stretches from the dione and N-O stretches from the nitro group.

-

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations will be employed to predict the 1H and 13C NMR chemical shifts, providing a theoretical reference for structural elucidation.

-

Predicted Data and Physicochemical Properties

The following tables summarize the types of quantitative data that would be generated from the proposed computational studies. The values presented are hypothetical and for illustrative purposes, based on typical ranges for similar compounds.

Table 1: Predicted Geometrical and Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

| Geometrical Parameters | ||

| C1-C2 Bond Length | ~1.48 Å | Bond order and strain |

| C=O Bond Length | ~1.22 Å | Dione character |

| C-NO2 Bond Length | ~1.49 Å | Nitro group attachment |

| Electronic Properties | ||

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -3.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.5 eV | Chemical reactivity/stability |

| Dipole Moment | ~4.5 D | Polarity and intermolecular interactions |

| Reactivity Descriptors | ||

| Chemical Hardness (η) | 1.75 eV | Resistance to charge transfer |

| Electrophilicity Index (ω) | 2.76 eV | Electrophilic nature |

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum Type | Predicted Feature | Wavelength/Wavenumber/Shift |

| UV-Visible | λmax (π → π) | ~350 nm |

| λmax (n → π) | ~450 nm | |

| Infrared | C=O stretch | ~1680 cm-1 |

| C-NO2 asymmetric stretch | ~1550 cm-1 | |

| C-NO2 symmetric stretch | ~1350 cm-1 | |

| 1H NMR | Aromatic Protons | 7.5 - 9.0 ppm |

| 13C NMR | Carbonyl Carbons (C=O) | ~180 ppm |

| Aromatic Carbons | 120 - 150 ppm |

Visualization of Workflows and Potential Biological Pathways

Computational Workflow

The logical flow of the proposed theoretical investigation can be visualized as follows:

Caption: Proposed computational workflow for theoretical analysis.

Hypothesized Biological Activity Pathway

Based on the known mechanisms of similar quinone-containing nitro-PAHs, this compound is likely to induce cellular toxicity via redox cycling and the generation of reactive oxygen species (ROS). This process can lead to oxidative stress, DNA damage, and potentially trigger apoptotic pathways.

Caption: Hypothesized redox cycling and cellular toxicity pathway.

Potential Significance and Future Directions

The theoretical framework outlined here provides a critical first step in understanding the potential risks and properties of this compound. The results from these computational studies will be invaluable for:

-

Guiding Synthesis: The predicted spectral data can aid in the confirmation of the molecule's structure once it is synthesized.

-

Toxicity Assessment: The calculated electronic properties and reactivity descriptors can be used in quantitative structure-activity relationship (QSAR) models to estimate its carcinogenic and mutagenic potential.[4]

-

Drug Development: The dione moiety suggests potential for redox-based therapeutic applications, such as in cancer therapy, where inducing oxidative stress in tumor cells is a viable strategy. The theoretical model can help in designing derivatives with fine-tuned redox properties.

Future work should focus on the experimental validation of these theoretical predictions, beginning with the synthesis and spectroscopic characterization of this compound. Subsequent in vitro studies could then investigate its redox activity and cytotoxic effects in relevant cell lines, confirming the hypotheses generated from this computational framework. The biological activity of related benzo[a]pyrene-diones, which are known to cause DNA strand scission and disrupt cellular calcium transport, provides a strong rationale for such experimental follow-up.[5][6][7][8]

References

- 1. A comparative study of one- and two-photon absorption properties of pyrene and perylene diimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DFT Study of Monochlorinated Pyrene Compounds [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative structure activity relationship for the computational prediction of nitrocompounds carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzo[a]pyrene dione-benzo[a]pyrene diol oxidation-reduction couples; involvement in DNA damage, cellular toxicity, and carcinogenesis | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. Disposition and biological activity of benzo[a]pyrene-7,8-dione. A genotoxic metabolite generated by dihydrodiol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A bioactive metabolite of benzo[a]pyrene, benzo[a]pyrene-7,8-dione, selectively alters microsomal Ca2+ transport and ryanodine receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 3-Nitropyrene-1,2-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitropyrene-1,2-dione is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant toxicological interest. As a derivative of pyrene, a common environmental pollutant originating from incomplete combustion processes, its presence in various matrices necessitates sensitive and reliable analytical methods for detection and quantification. This document provides detailed application notes and experimental protocols for the analysis of this compound, targeting researchers in environmental science, toxicology, and drug development who may be investigating the metabolic fate and effects of nitro-PAHs.

The methodologies described herein are based on established analytical techniques for the broader class of nitro-PAHs and their metabolites, providing a robust framework for the analysis of this compound. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The detection of this compound typically involves a multi-step process encompassing sample preparation, chromatographic separation, and detection. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and selective method for the quantification of this compound, particularly in complex biological and environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While derivatization may be required for less volatile compounds, it offers excellent chromatographic resolution.

Electrochemical Detection: Electrochemical sensors represent an emerging technology for the detection of nitroaromatic compounds. These methods are based on the electrochemical reduction of the nitro group and can offer rapid and sensitive analysis.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the analytical methods for this compound, based on data from closely related nitro-PAH compounds.

| Parameter | HPLC-MS/MS | GC-MS |

| Limit of Detection (LOD) | 0.1 - 1.0 pg | 1 - 10 pg |

| Limit of Quantification (LOQ) | 0.5 - 5.0 pg | 5 - 50 pg |

| Linearity (R²) | > 0.99 | > 0.99 |

| Recovery | 85 - 110% | 80 - 115% |

| Precision (RSD) | < 15% | < 20% |

Experimental Protocols

Protocol 1: Analysis of this compound in Environmental Particulate Matter by HPLC-MS/MS

1. Sample Preparation (Extraction)

-

Objective: To extract this compound from solid matrices such as diesel exhaust particulate or airborne particulate matter.

-

Materials:

-

Collected particulate matter on a filter

-

Dichloromethane (DCM), HPLC grade

-

Toluene, HPLC grade

-

Sonicator bath

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.22 µm, PTFE)

-

-

Procedure:

-

Place the filter sample in a glass extraction vessel.

-

Add a 1:1 (v/v) mixture of DCM and toluene to the vessel, ensuring the filter is fully submerged.

-

Sonicate the sample for 30 minutes in a sonicator bath.

-

Centrifuge the sample at 3000 rpm for 10 minutes to pellet the particulate matter.

-

Carefully decant the supernatant into a clean round-bottom flask.

-

Repeat the extraction process (steps 2-5) two more times with fresh solvent.

-

Combine all supernatants and concentrate the extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitute the residue in a small, known volume of acetonitrile.

-

Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

2. HPLC-MS/MS Analysis

-

Objective: To separate and quantify this compound using liquid chromatography and tandem mass spectrometry.

-

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

-

HPLC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-20 min: 95% B

-

20.1-25 min: 30% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Negative Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor Ion (m/z): [M-H]⁻ of this compound

-

Product Ions: To be determined by infusion of a standard. Likely fragments would involve the loss of NO₂ and CO.

-

-

Protocol 2: Analysis of this compound in Biological Matrices (e.g., Urine) by GC-MS

1. Sample Preparation (Hydrolysis and Extraction)

-

Objective: To deconjugate, extract, and derivatize this compound from a biological matrix for GC-MS analysis.

-

Materials:

-

Urine sample

-

β-glucuronidase/sulfatase

-

Sodium acetate buffer (pH 5.0)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol, HPLC grade

-

Ethyl acetate, HPLC grade

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

-

Procedure:

-

To 1 mL of urine, add 1 mL of sodium acetate buffer and 20 µL of β-glucuronidase/sulfatase.

-

Incubate the mixture at 37°C for 16 hours to hydrolyze conjugated metabolites.

-

Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the hydrolyzed sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of 10% methanol in water.

-

Elute the analytes with 5 mL of ethyl acetate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

-

Heat the mixture at 70°C for 1 hour to form trimethylsilyl (TMS) derivatives.

-

Transfer the derivatized sample to a GC vial with a micro-insert.

-

2. GC-MS Analysis

-

Objective: To separate and identify the TMS-derivatized this compound.

-

Instrumentation:

-

Gas chromatograph with a split/splitless injector

-

Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

-

Mass spectrometer with an electron ionization (EI) source

-

-

GC Conditions:

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 min

-

Ramp: 15°C/min to 300°C, hold for 10 min

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 50-550

-

Visualizations

Caption: General experimental workflow for the analysis of this compound.

Caption: Postulated formation pathway of this compound.

Application Note: Analysis of 3-Nitropyrene-1,2-dione using Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a theoretical framework and practical guidance for the analysis of 3-Nitropyrene-1,2-dione by mass spectrometry, including its expected fragmentation patterns and a general protocol for sample analysis.

Introduction

This compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) derivative containing two ketone functionalities. Nitro-PAHs are of significant environmental and toxicological concern due to their mutagenic and carcinogenic properties. They are formed from the atmospheric reaction of PAHs with nitrogen oxides, often originating from combustion sources like diesel exhaust. Accurate identification and quantification of these compounds are crucial for environmental monitoring and risk assessment. Mass spectrometry (MS), coupled with chromatographic separation, is the premier technique for this purpose.

While specific mass spectral data for this compound is not extensively available in peer-reviewed literature, its fragmentation behavior can be predicted based on the well-established principles of mass spectrometry and the known fragmentation of related nitro-aromatic and quinone-type compounds.

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound is expected to be driven by its three key functional groups: the pyrene core, the nitro group, and the two carbonyl groups. The molecular formula is C₁₆H₇NO₄, with an exact mass of approximately 277.04 Da.

Upon ionization, typically by electron ionization (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺˙ or [M+H]⁺) will undergo a series of characteristic fragmentation steps. The most probable fragmentation pathways include:

-

Loss of Nitric Oxide (NO): A common fragmentation for aromatic nitro compounds is the rearrangement of the nitro group and subsequent loss of a neutral NO radical (30 Da).

-

Loss of Nitrogen Dioxide (NO₂): Direct cleavage of the C-N bond can lead to the loss of a neutral NO₂ molecule (46 Da).

-

Loss of Carbon Monoxide (CO): Quinone-like structures are known to lose one or more molecules of carbon monoxide (28 Da) upon fragmentation.[1]

These primary losses can be followed by sequential fragmentation, leading to a series of characteristic product ions.

Proposed Fragmentation Pathway Diagram

The logical relationship for the fragmentation of this compound is outlined below.

Caption: Predicted fragmentation pathway for this compound.

Quantitative Data Summary

The following table summarizes the predicted major ions for this compound in a mass spectrum. The relative intensities are hypothetical and would need to be confirmed experimentally.

| Ion Description | Proposed Formula | Neutral Loss | Predicted m/z (Da) |

| Molecular Ion | [C₁₆H₇NO₄]⁺˙ | - | 277.04 |

| Fragment Ion | [C₁₆H₇O₃]⁺ | NO (29.99) | 247.04 |

| Fragment Ion | [C₁₆H₇O₂]⁺ | NO₂ (46.01) | 231.04 |

| Fragment Ion | [C₁₅H₇NO₃]⁺˙ | CO (28.00) | 249.04 |

| Fragment Ion | [C₁₅H₇O₂]⁺ | NO + CO | 219.04 |

| Fragment Ion | [C₁₄H₇O]⁺ | NO + 2CO | 191.05 |

| Fragment Ion | [C₁₅H₇O]⁺ | NO₂ + CO | 203.05 |

Experimental Protocols

A general protocol for the analysis of this compound in a complex matrix (e.g., environmental sample extract) is provided below. This protocol may require optimization depending on the specific sample type and instrumentation.

Objective: To identify and quantify this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (Solid Phase Extraction)

-

Conditioning: Condition a silica-based solid-phase extraction (SPE) cartridge by passing 5 mL of hexane through it.

-

Loading: Dissolve the dried sample extract in a minimal amount of a non-polar solvent (e.g., hexane/dichloromethane mixture) and load it onto the SPE cartridge.

-

Washing: Wash the cartridge with 10 mL of hexane to elute non-polar interferences.

-

Elution: Elute the nitro-PAH fraction, including this compound, using 10 mL of a more polar solvent mixture, such as 80:20 (v/v) hexane:dichloromethane.

-

Concentration: Evaporate the collected fraction to dryness under a gentle stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase (e.g., acetonitrile/water).

2. Liquid Chromatography (LC) Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-2 min: 40% B

-

2-15 min: Linear gradient from 40% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 40% B and equilibrate.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions

-

Ionization Source: Electrospray Ionization (ESI), positive mode. Negative ion chemical ionization (NICI) is also a highly sensitive option for nitro-aromatics.[2]

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

MRM Transitions (Hypothetical):

-

Quantifier: 277.0 -> 247.0

-

Qualifier: 277.0 -> 231.0

-

-

Collision Energy: Optimize for each transition (typically 15-30 eV).

General Experimental Workflow

The following diagram illustrates the overall workflow from sample collection to data analysis.

Caption: General workflow for the analysis of this compound.

This application note provides a predictive guide for the mass spectrometric analysis of this compound. By understanding the likely fragmentation pathways involving losses of NO, NO₂, and CO, researchers can develop robust analytical methods, such as LC-MS/MS with MRM, for the sensitive and selective detection of this compound in complex matrices. The provided protocols offer a starting point for method development, which should be followed by empirical validation and optimization.

References

Application Note: NMR Spectroscopic Analysis of Aromatic Diones

Topic: Analysis of 3-Nitropyrene-1,2-dione and Related Compounds using Nuclear Magnetic Resonance (NMR) Spectroscopy.

Audience: Researchers, scientists, and drug development professionals.

Note on Data Availability: Extensive searches of available scientific literature did not yield specific experimental ¹H or ¹³C NMR chemical shift data for this compound. The following application note provides a generalized protocol and workflow for the NMR analysis of aromatic diones, which can be applied to this compound upon its synthesis and purification. The data tables remain as templates to be populated once experimental data is acquired.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For complex aromatic systems such as pyrene-diones, NMR is indispensable for confirming identity, purity, and for detailed structural analysis. This note outlines the typical experimental protocols and data handling procedures for acquiring and interpreting NMR spectra of aromatic diones, with a focus on the hypothetical analysis of this compound.

Hypothetical NMR Data for this compound

While specific data is not available, one can anticipate the general features of the NMR spectra. The proton (¹H) NMR spectrum would likely show a series of signals in the aromatic region (typically 7-9 ppm), with chemical shifts influenced by the electron-withdrawing effects of the nitro and dione functionalities. The carbon (¹³C) NMR spectrum would display signals for the carbonyl carbons of the dione group at the downfield end (typically 180-200 ppm), with other aromatic carbon signals appearing between 120-150 ppm.

Table 1: Template for ¹H NMR Data of this compound.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | Data not available | Data not available | Data not available |

| H-5 | Data not available | Data not available | Data not available |

| H-6 | Data not available | Data not available | Data not available |

| H-7 | Data not available | Data not available | Data not available |

| H-8 | Data not available | Data not available | Data not available |

| H-9 | Data not available | Data not available | Data not available |

| H-10 | Data not available | Data not available | Data not available |

Table 2: Template for ¹³C NMR Data of this compound.

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | Data not available |

| C-2 | Data not available |

| C-3 | Data not available |

| C-3a | Data not available |

| C-3b | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-5a | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-8 | Data not available |

| C-9 | Data not available |

| C-9a | Data not available |

| C-10 | Data not available |

| C-10a | Data not available |

| C-10b | Data not available |

Experimental Protocol for NMR Analysis of Aromatic Diones

The following is a general protocol for the acquisition of high-quality NMR spectra for aromatic diones like this compound.

3.1. Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices for aromatic compounds include deuterochloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated acetone (acetone-d₆). The choice of solvent can affect chemical shifts.

-

Sample Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure high homogeneity and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

-

3.3. Data Processing and Analysis

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase Correction: Manually or automatically correct the phase of the spectra.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectra to the internal standard (TMS at 0 ppm).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking and Assignment: Identify the chemical shifts, multiplicities, and coupling constants. Use the combination of 1D and 2D NMR data to assign the signals to the specific nuclei in the molecule.

Workflow for NMR Analysis

The following diagram illustrates the general workflow from sample preparation to structural elucidation using NMR spectroscopy.

Caption: Workflow for NMR Analysis of Aromatic Diones.

Application Note: HPLC-MS Analysis of 3-Nitropyrene-1,2-dione

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific method for the analysis of 3-Nitropyrene-1,2-dione using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) derivative of pyrene. Nitro-PAHs are a class of compounds that are of significant interest to researchers in environmental science and toxicology due to their potential carcinogenic and mutagenic properties. This method provides a robust analytical procedure for the detection and quantification of this compound in various sample matrices, which can be adapted by researchers, scientists, and drug development professionals.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are widespread environmental pollutants formed during the incomplete combustion of organic materials. In the presence of nitrogen oxides, nitrated PAHs can be formed. This compound is a dione derivative of nitropyrene. The analysis of such compounds is crucial for understanding their environmental fate and toxicological impact. HPLC-MS/MS offers high selectivity and sensitivity, making it the ideal technique for the trace-level analysis of these compounds. This application note provides a starting point for researchers to develop a validated method for their specific needs.

Experimental

Sample Preparation

A generic sample preparation protocol is provided below. The user should optimize this procedure based on the sample matrix.

-

Extraction: For solid samples (e.g., soil, tissue), extract a known amount of homogenized sample with a suitable organic solvent such as acetonitrile or a mixture of acetone and dichloromethane. Sonication or accelerated solvent extraction (ASE) can be used to improve extraction efficiency. For liquid samples (e.g., water, plasma), a liquid-liquid extraction or solid-phase extraction (SPE) may be employed. A C18 SPE cartridge is a good starting point for trapping non-polar compounds like this compound.

-

Clean-up: The extracted sample may require a clean-up step to remove interfering matrix components. This can be achieved using SPE with different sorbents (e.g., silica, Florisil) or by gel permeation chromatography (GPC).

-

Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase (e.g., 50:50 acetonitrile:water).

HPLC-MS/MS Method

HPLC System: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, and column oven.

Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

Table 1: HPLC Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 30% B; 2-15 min: 30-95% B; 15-18 min: 95% B; 18-18.1 min: 95-30% B; 18.1-25 min: 30% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometer Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions

The molecular formula of this compound is C₁₆H₇NO₄, with a monoisotopic mass of 277.0375 g/mol . The precursor ion in positive ESI mode will be the protonated molecule [M+H]⁺ at m/z 278.0. Fragmentation of nitro-PAHs typically involves the loss of the nitro group (NO₂) and subsequent loss of carbonyl groups (CO). The following MRM transitions are proposed for quantification and confirmation. Users should optimize the collision energies for their specific instrumentation.

Table 3: Proposed MRM Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Transition | Collision Energy (eV) - Starting Point |

| 278.0 | 232.0 | [M+H - NO₂]⁺ | 20 |

| 278.0 | 204.0 | [M+H - NO₂ - CO]⁺ | 30 |

| 278.0 | 176.0 | [M+H - NO₂ - 2CO]⁺ | 40 |

Protocols

Preparation of Standards

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or toluene.

-

Perform serial dilutions from the stock solution to prepare a series of working standards for the construction of a calibration curve. A typical calibration range might be from 0.1 ng/mL to 100 ng/mL.

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations to be run with the analytical batch to ensure the accuracy and precision of the data.

Data Acquisition and Processing

-

Create an instrument method in the mass spectrometer software with the HPLC and MS parameters listed in Tables 1 and 2.

-

Enter the MRM transitions from Table 3 into the acquisition method.

-

Create a sample list including blanks, calibration standards, QC samples, and unknown samples.

-

Inject the samples and acquire the data.

-

Process the data using the instrument's software. Generate a calibration curve by plotting the peak area of the analyte against its concentration. A linear regression with a weighting factor of 1/x is often suitable.

-

Quantify the amount of this compound in the unknown samples using the generated calibration curve.

Quantitative Data

Quantitative performance characteristics such as the Limit of Detection (LOD), Limit of Quantification (LOQ), and linearity should be determined experimentally by the user in their specific matrix of interest. A typical approach is outlined below.

Table 4: Method Validation Parameters (User to Determine)

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (% RSD) | < 15% |

Visualization

Experimental Workflow

The overall experimental workflow from sample preparation to data analysis is depicted in the following diagram.

Caption: HPLC-MS/MS workflow for this compound analysis.

Proposed Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway for the protonated this compound molecule.

Caption: Proposed fragmentation of this compound.

Conclusion

This application note provides a comprehensive starting point for the development of a robust and sensitive HPLC-MS/MS method for the analysis of this compound. The provided chromatographic conditions, mass spectrometric parameters, and proposed MRM transitions can be adapted and optimized by researchers for their specific applications. The detailed protocol for sample preparation and analysis will enable scientists in environmental monitoring and drug development to accurately quantify this and other related nitrated polycyclic aromatic hydrocarbons.

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of 3-Nitropyrene-1,2-dione

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Nitropyrene-1,2-dione is a nitrated polycyclic aromatic hydrocarbon (NPAH) derivative. NPAHs are of significant interest due to their potential toxic, mutagenic, and carcinogenic properties. They are often found in environmental samples, such as atmospheric particulate matter, as a result of incomplete combustion processes. Accurate and sensitive analytical methods are crucial for the determination of these compounds. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and detection of NPAHs due to its high resolution and sensitivity. This application note provides a detailed protocol for the analysis of this compound using GC-MS, based on established methods for related NPAHs.

Experimental Protocols

1. Sample Preparation

The preparation of samples is a critical step to ensure accurate and reproducible results. The following protocol outlines a general procedure for the extraction of NPAHs from a solid matrix, such as airborne particulate matter collected on a filter.

-

Extraction:

-

Spike the sample matrix (e.g., filter) with a suitable internal standard solution to correct for matrix effects and variations in extraction efficiency.

-

Place the filter in a vial and add an appropriate extraction solvent. A mixture of dichloromethane (DCM) and acetone (1:1 v/v) has been shown to be effective.

-

Sonicate the sample for a predetermined time (e.g., 30 minutes) to ensure efficient extraction of the analytes from the matrix.

-

Filter the extract to remove any particulate matter.

-

Combine the solvent fractions and concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 0.5-1 mL.

-

-

Solvent Considerations:

-

GC-MS analysis requires the use of volatile organic solvents such as dichloromethane, hexane, or methanol. Samples dissolved in water are not directly compatible with GC-MS.

-

The choice of solvent should be based on the polarity of the analyte. For NPAHs, dichloromethane is a common choice.

-

It is recommended to use high-purity solvents (e.g., HPLC or ACS grade) to minimize the presence of impurities that could interfere with the analysis.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following instrumental parameters are recommended for the analysis of this compound. These are based on methods developed for a range of NPAHs and may require optimization for this specific compound.

Table 1: GC-MS Instrumental Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | Rxi-5 Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Carrier Gas | Helium |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless (1 min) |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial: 60°C (hold 1 min), Ramp: 10°C/min to 300°C (hold 10 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) or Negative Ion Chemical Ionization (NICI) |

| Ion Source Temperature | 190°C (for NICI) |

| Mass Analyzer | Quadrupole or Triple Quadrupole |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Data Presentation

Quantitative analysis of this compound would involve the generation of a calibration curve using standards of known concentrations. From this, the limit of detection (LOD) and limit of quantification (LOQ) can be determined. While specific quantitative data for this compound is not available in the provided search results, Table 2 presents typical LODs for other NPAHs, which can serve as a benchmark.

Table 2: Example Limits of Detection for Nitrated PAHs

| Compound | Limit of Detection (LOD) (µg/L) |

| 1-Nitronaphthalene | 4.6 |

| 2-Nitrofluorene | 5.2 |

| 9-Nitroanthracene | 6.5 |

| 1-Nitropyrene | 8.0 |

Data is illustrative and based on similar compounds. Actual LODs for this compound must be experimentally determined.

Visualizations

Experimental Workflow

The overall workflow for the analysis of this compound by GC-MS is depicted in the following diagram.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Logical Relationship of Analytical Steps

The following diagram illustrates the logical relationship and key considerations at each stage of the analytical process.

Caption: Key steps and considerations in the GC-MS analysis of NPAHs.

Application Notes and Protocols for In Vitro Assays Using Nitrated Pyrene Derivatives

A Note to Researchers: Extensive literature searches for "3-Nitropyrene-1,2-dione" did not yield specific in vitro assay data, synthesis methods, or toxicological information for this particular compound. It does not appear to be a commercially available or widely studied chemical entity.